molecular formula C5H6O3 B2644744 2-(Prop-2-yn-1-yloxy)acetic acid CAS No. 98021-61-5

2-(Prop-2-yn-1-yloxy)acetic acid

Cat. No.: B2644744
CAS No.: 98021-61-5
M. Wt: 114.1
InChI Key: DZQBMVUCILXGLV-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)acetic acid is an organic compound with the molecular formula C5H6O3. It is a colorless liquid that is soluble in water and organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

2-(Prop-2-yn-1-yloxy)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of propargyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature for several hours . Another method involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane at a controlled temperature .

Chemical Reactions Analysis

2-(Prop-2-yn-1-yloxy)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)acetic acid is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(Prop-2-yn-1-yloxy)acetic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-prop-2-ynoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQBMVUCILXGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-61-5
Record name 2-(prop-2-yn-1-yloxy)acetic acid
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